molecular formula C11H9BrN2O B15233804 5-Bromo-2-cyclopropylquinazolin-4(3H)-one

5-Bromo-2-cyclopropylquinazolin-4(3H)-one

Cat. No.: B15233804
M. Wt: 265.11 g/mol
InChI Key: YLXKOJUSGVFEKE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropylation reactions, often using cyclopropyl halides and suitable bases.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-cyclopropylquinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological studies due to its unique structure.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, quinazolinones can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and cyclopropyl group may influence the binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromine atom.

    5-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl group.

    2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

5-Bromo-2-cyclopropylquinazolin-4(3H)-one is unique due to the combination of the bromine atom and the cyclopropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H9BrN2O/c12-7-2-1-3-8-9(7)11(15)14-10(13-8)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15)

InChI Key

YLXKOJUSGVFEKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=CC=C3)Br)C(=O)N2

Origin of Product

United States

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